Dexamisole

Description

Propriétés

IUPAC Name |

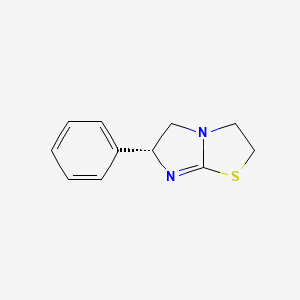

(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSDGLLUJUHTE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@@H](CN21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163778 | |

| Record name | Dexamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14769-74-5 | |

| Record name | Dexamisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14769-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamisole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMH46V5U01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexamisole's Core Mechanism of Action: A Technical Guide

Introduction

Dexamisole is the dextrorotatory (R)-enantiomer of the synthetic imidazothiazole derivative, tetramisole.[1] Its stereoisomer, levamisole (B84282) (the levorotatory (S)-enantiomer), is widely known for its potent anthelmintic and immunomodulatory properties.[1][2] In contrast, this compound exhibits negligible anthelmintic activity and lacks the significant immunomodulatory effects of its counterpart.[1][2] Instead, the primary mechanism of action for this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), an action that leads to antidepressant-like activity by modulating central noradrenergic pathways. This guide provides an in-depth analysis of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs)

The central pharmacological action of this compound is the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling. By inhibiting these enzymes, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This elevation of cyclic nucleotide levels subsequently enhances the activation of downstream signaling pathways mediated by protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

The PDE superfamily consists of 11 distinct families (PDE1-PDE11). While this compound is known to be a PDE inhibitor, its specific selectivity profile across these families dictates its precise pharmacological effects. The subsequent increase in cAMP and cGMP can have varied and sometimes opposing effects on cellular processes, including inflammation, cell cycle, and ion channel function.

Signaling Pathway of PDE Inhibition

The elevation of intracellular cAMP and cGMP due to PDE inhibition by this compound initiates a cascade of downstream events. The following diagram illustrates this core signaling pathway.

Quantitative Data: PDE Inhibition Profile

The potency of a PDE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The table below summarizes the known IC50 values for this compound against various PDE isoforms.

| PDE Isoform | Substrate | This compound IC50 (µM) | Reference |

| PDE1 | Ca2+/CaM-stimulated | >100 | Fandom Pub |

| PDE4 | cAMP-specific | 15 | Fandom Pub |

| PDE5 | cGMP-specific | 30 | Fandom Pub |

Note: Data is limited and further studies are required for a complete profiling against all 11 PDE families.

Experimental Protocols

The determination of a compound's PDE inhibitory activity is a cornerstone of its pharmacological characterization. Below is a detailed methodology for a typical in vitro phosphodiesterase inhibition assay.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

1. Principle: This assay measures the activity of a specific PDE isoform by quantifying the conversion of a cyclic nucleotide (cAMP or cGMP) to its monophosphate form (5'-AMP or 5'-GMP). The inhibitory effect of a test compound (e.g., this compound) is determined by measuring the reduction in product formation in its presence. Detection can be achieved through various methods, including fluorescence polarization, radiometric assays, or coupled enzyme systems.

2. Reagents and Buffers:

-

Assay Buffer: Tris-HCl (pH 7.5), MgCl₂, and Bovine Serum Albumin (BSA).

-

Enzyme: Recombinant human PDE enzyme of the desired isoform (e.g., PDE4D, PDE5A).

-

Substrate: cAMP or cGMP, as appropriate for the PDE isoform.

-

Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, then serially diluted.

-

Detection Reagent: Depends on the assay format. For a fluorescence polarization assay, this would be a fluorescently labeled nucleotide that competes with the product for binding to a specific antibody.

-

Stop Solution: To terminate the enzymatic reaction (e.g., a strong acid or a specific inhibitor like IBMX at a high concentration).

3. Procedure:

-

Compound Plating: Prepare a 384-well microplate. Add serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Enzyme Addition: Dilute the PDE enzyme stock in cold assay buffer to the desired working concentration and add it to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C. The time should be within the linear range of the reaction.

-

Reaction Termination: Add the stop solution to all wells to halt the enzymatic activity.

-

Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for a fluorescence-based assay).

-

Signal Reading: Read the plate on a suitable microplate reader (e.g., a fluorescence polarization reader).

4. Data Analysis:

-

The raw data is converted to percent inhibition relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

-

The percent inhibition values are plotted against the logarithm of the this compound concentration.

-

A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to fit the dose-response curve and calculate the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the PDE inhibition assay described above.

The primary mechanism of action of this compound is the inhibition of cyclic nucleotide phosphodiesterases, which distinguishes its pharmacological profile from its well-known stereoisomer, Levamisole. By preventing the degradation of cAMP and cGMP, this compound elevates the levels of these critical second messengers, leading to the activation of downstream protein kinases and subsequent cellular effects. This activity, particularly its effect on PDE4, is linked to its observed antidepressant-like properties. The quantitative assessment of its inhibitory potency against various PDE isoforms through rigorous in vitro assays is crucial for a complete understanding of its therapeutic potential and selectivity.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dexamisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamisole, the (R)-enantiomer of the racemic mixture tetramisole (B1196661), is a synthetic compound of significant interest due to its distinct pharmacological profile, primarily as a norepinephrine (B1679862) reuptake inhibitor with potential antidepressant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for the synthesis of its precursor, tetramisole, and the subsequent chiral resolution to isolate the desired this compound enantiomer. Furthermore, this guide outlines the analytical methodologies for its characterization and delves into its mechanism of action, supported by signaling pathway diagrams.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that begins with the synthesis of the racemic compound, tetramisole. This is followed by a chiral resolution to separate the dextrorotatory (this compound) and levorotatory (Levamisole) enantiomers.

Synthesis of Tetramisole Hydrochloride

A common route for the synthesis of tetramisole hydrochloride involves the reaction of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride with a dehydrating agent, such as chlorosulfonic acid, to induce cyclization.

Experimental Protocol: Synthesis of Tetramisole Free Base

-

In a suitable reaction vessel equipped with mechanical stirring, add 25.85 g of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride.

-

To this, add 25.85 g of 36.5% hydrochloric acid.

-

Maintain the temperature of the reaction mixture between 45-50 °C using a water bath.

-

Under constant stirring, slowly add 17.50 g of chlorosulfonic acid dropwise, ensuring the temperature is strictly maintained within the 45-50 °C range.

-

After the addition is complete, cool the reaction mixture to 10 °C using an ice-water bath.

-

Slowly adjust the pH of the cooled solution to 9.5-10.5 using a 35% (w/w) aqueous solution of sodium hydroxide.

-

Once the pH is stable, filter the resulting precipitate. The collected solid is the tetramisole free base.

Formation of Tetramisole Hydrochloride

-

Dissolve the obtained tetramisole free base in a suitable solvent, such as ethanol.

-

Saturate the solution with dry hydrogen chloride gas until precipitation is complete.

-

Filter the precipitate and dry it to obtain tetramisole hydrochloride.

Quantitative Data for Tetramisole Synthesis

| Parameter | Value | Reference |

| Starting Material | (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride | |

| Reagents | Hydrochloric acid, Chlorosulfonic acid, Sodium hydroxide | |

| Reaction Temperature (Cyclization) | 45-50 °C | |

| pH for Free Base Precipitation | 9.5-10.5 | |

| Yield of Tetramisole Free Base | 96.30% - 98.50% | |

| Purity of Tetramisole Free Base | 97.87% - 98.62% |

Synthesis Workflow for Tetramisole Hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Dexamisole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole hydrochloride is the dextrorotatory enantiomer of the synthetic imidazothiazole derivative, tetramisole. While its levorotatory counterpart, levamisole, has been investigated for its anthelmintic and immunomodulatory properties, this compound has garnered interest for its distinct pharmacological profile, primarily as a norepinephrine (B1679862) reuptake inhibitor with potential antidepressant effects.[1][2] A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and in-vitro and in-vivo studies. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

It is important to note that specific experimental data for this compound hydrochloride is limited in publicly available literature. Therefore, where direct data is unavailable, information from its enantiomer, Levamisole hydrochloride, is provided as a close structural analog and a strong point of reference.[3]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including solubility, absorption, distribution, and metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for this compound and its related compounds.

| Property | Value | Compound | Reference |

| Molecular Weight | 204.29 g/mol | This compound | [4] |

| Molecular Formula | C₁₁H₁₂N₂S | This compound | [4] |

| Melting Point | 227-229 °C / 266-267 °C | Levamisole Hydrochloride | [2][5] |

| Calculated logP (XLogP3) | 1.8 | This compound | [4] |

Table 1: General Physicochemical Properties

| Solvent | Solubility | Compound | Reference |

| Water | 210 mg/mL | Levamisole Hydrochloride | [6] |

| Methanol | Soluble | Levamisole Hydrochloride | [6] |

| Ethanol | Soluble | Levamisole Hydrochloride | [7] |

| DMSO | ~3 mg/mL | Levamisole Hydrochloride | [7] |

| PBS (pH 7.2) | ~5 mg/mL | Levamisole Hydrochloride | [7] |

Table 2: Solubility Data for Levamisole Hydrochloride

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining key properties.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped at a rate of 10-20 °C/minute for a preliminary determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then at a slower rate of 1-2 °C/minute.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Solubility Profile Assessment

Determining the solubility of this compound hydrochloride in various solvents is essential for formulation development and for designing in-vitro and in-vivo experiments.

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solutions: An excess amount of this compound hydrochloride is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound hydrochloride is dissolved in a known volume of purified water or a suitable co-solvent system if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.

Partition Coefficient (logP) Determination

The partition coefficient between an organic and an aqueous phase (typically octanol-water) is a measure of a compound's lipophilicity, which is a key predictor of its absorption and distribution.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound hydrochloride is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of this compound hydrochloride in both the aqueous and organic phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

This compound hydrochloride's primary pharmacological action is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1][2] This enhancement of noradrenergic neurotransmission is believed to be the basis for its antidepressant-like effects.

Norepinephrine Reuptake Inhibition Workflow

The following diagram illustrates the proposed mechanism of action of this compound hydrochloride at the synaptic level.

Caption: Proposed mechanism of this compound hydrochloride's action.

By blocking the norepinephrine transporter (NET), this compound hydrochloride prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and increased concentration of norepinephrine in the synapse, thereby enhancing the activation of postsynaptic adrenergic receptors and subsequent downstream signaling cascades.

Experimental Workflow for Chiral Separation

As this compound is a chiral molecule, its synthesis often results in a racemic mixture (tetramisole) that requires separation to isolate the desired enantiomer.

References

- 1. benchchem.com [benchchem.com]

- 2. Levamisole HCL [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Psychopharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levamisole hydrochloride | 16595-80-5 [chemicalbook.com]

- 6. Levamisole Impairs Vascular Function by Blocking α-Adrenergic Receptors and Reducing NO Bioavailability in Rabbit Renal Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Dexamisole: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole is the dextrorotatory enantiomer of the synthetic anthelmintic drug, Tetramisole.[1] While its levorotatory counterpart, Levamisole (B84282), is the pharmacologically active component for anthelmintic applications, this compound is of significant interest for its distinct pharmacological properties, including potential antidepressant effects, and as a chiral building block in organic synthesis.[1][2][3] This technical guide provides an in-depth exploration of the molecular structure and stereochemistry of this compound, including detailed experimental protocols for its synthesis and isolation.

Molecular Structure and Stereochemistry

This compound is chemically known as (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][4]thiazole.[2] Its structure consists of a fused bicyclic system, an imidazothiazole core, with a phenyl substituent at the chiral center.

Stereoisomerism

Tetramisole exists as a racemic mixture of two enantiomers due to a single stereocenter at the C6 position of the imidazothiazole ring.[1][5]

-

This compound: The (R)-enantiomer, which rotates plane-polarized light in a clockwise direction (+).[2][5]

-

Levamisole: The (S)-enantiomer, which rotates plane-polarized light in a counter-clockwise direction (-).[5]

The precise spatial arrangement of the phenyl group defines the chirality and the distinct biological activities of each enantiomer.

Figure 1: Stereochemical relationship between Tetramisole, this compound, and Levamisole.

Physicochemical and Stereochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for its characterization, formulation, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][4]thiazole | [2] |

| Synonyms | (+)-Tetramisole, (R)-(+)-Tetramisole, d-Tetramisole | [2][6] |

| Molecular Formula | C₁₁H₁₂N₂S | [2][7] |

| Molecular Weight | 204.29 g/mol | [2][7] |

| Exact Mass | 204.07211956 Da | [2] |

| Elemental Analysis | C: 64.67%, H: 5.92%, N: 13.71%, S: 15.69% | [6] |

| CAS Number | 14769-74-5 | [2] |

| Canonical SMILES | C1CSC2=N--INVALID-LINK--C3=CC=CC=C3 | [2] |

| Optical Rotation | Dextrorotatory (+) Specific value not available in the searched literature. | [1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is typically achieved through the synthesis of the racemic mixture, Tetramisole, followed by chiral resolution.[4]

Synthesis of Racemic Tetramisole

A common method for the synthesis of Tetramisole involves the cyclization of an intermediate derived from (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride.[4]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add 25.85 g of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride.

-

Acidification: Add 25.85 g of 36.5% hydrochloric acid.

-

Cyclization: Maintain the temperature of the water bath at 45-50 °C. Slowly add 17.50 g of chlorosulfonic acid dropwise while stirring, ensuring the reaction temperature is strictly controlled.

-

Cooling: After the addition is complete, cool the reaction mixture to 10 °C using an ice-water bath.

-

Precipitation: Slowly adjust the pH of the cooled solution to 9.5-10.5 using a 35% (w/w) aqueous solution of sodium hydroxide (B78521).

-

Isolation: Once the pH is stable, filter the precipitate to obtain Tetramisole free base.

Expected Yield: 96.30% - 98.50%[4] Expected Purity: 97.87% - 98.62%[4]

Figure 2: Synthesis pathway for Tetramisole free base.

Chiral Resolution of Tetramisole

The separation of this compound and Levamisole from the racemic mixture can be efficiently achieved by classical resolution using a chiral resolving agent, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid, to form diastereomeric salts.[1]

-

Dissolution: Dissolve the racemic Tetramisole free base in a suitable solvent system (e.g., ethanol (B145695)/water). In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-(2R,3R)-tartaric acid in the same solvent system.

-

Salt Formation: Mix the two solutions. The diastereomeric salt of this compound with the chiral resolving agent will preferentially crystallize.

-

Crystallization: Allow the solution to stand, or cool it, to promote crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.

-

Liberation of this compound Free Base: Suspend the collected diastereomeric salt crystals in water. Add a sodium hydroxide solution to break the salt and liberate the this compound free base.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane.

-

Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the this compound free base.

-

Salt Formation (Optional): To obtain this compound hydrochloride, dissolve the free base in ethanol and saturate the solution with dry hydrogen chloride gas. The precipitated solid is this compound hydrochloride. Filter and dry the product.[4]

Figure 3: Workflow for the chiral resolution of Tetramisole to isolate this compound.

Analytical Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in research and pharmaceutical applications.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of this compound and its enantiomer, Levamisole.[1] Polysaccharide-based CSPs have demonstrated excellent enantioselectivity for this separation.[1]

Conclusion

This compound, the (R)-enantiomer of Tetramisole, possesses a unique stereochemical profile that distinguishes it from its levorotatory counterpart, Levamisole. A thorough understanding of its molecular structure, stereochemistry, and the methods for its synthesis and isolation is fundamental for its application in drug development and scientific research. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this chiral compound.

References

- 1. <781> OPTICAL ROTATION [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. LC determination of the enantiomeric purity of levamisole using stationary phase with bonded naphthylethylcarbamoylated-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Pharmacological Profile of Dexamisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the (R)-(+)-enantiomer of the synthetic imidazothiazole derivative tetramisole, presents a distinct pharmacological profile compared to its levorotatory counterpart, levamisole (B84282). While levamisole is a potent anthelmintic and immunomodulator, this compound exhibits negligible activity in these areas.[1][2] Instead, the primary pharmacological interest in this compound lies in its antidepressant-like effects, which are attributed to its influence on central noradrenergic pathways.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols.

Chemical Properties

| Property | Value |

| Chemical Name | (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole[1] |

| Molecular Formula | C₁₁H₁₂N₂S |

| Molecular Weight | 204.29 g/mol |

| Chirality | R-enantiomer |

| Synonyms | (+)-Tetramisole, Dextramisole |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action underlying the antidepressant-like effects of this compound is the inhibition of norepinephrine (B1679862) reuptake in the central nervous system. By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic α- and β-adrenergic receptors. This modulation of noradrenergic signaling is a well-established mechanism for many antidepressant drugs.

In vitro studies using isolated dog saphenous veins have demonstrated that this compound, at concentrations ranging from 2.5 µM to 40 µM, inhibits the uptake of radiolabeled norepinephrine. Furthermore, this compound has been shown to augment the contractile response to norepinephrine in this tissue, an effect that is inhibited by cocaine, a known norepinephrine reuptake inhibitor.

Noradrenergic Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the noradrenergic synapse.

References

In Vitro Profile of Dexamisole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the dextrorotatory enantiomer of tetramisole (B1196661), has primarily been utilized in research as a crucial negative control for its levorotatory counterpart, levamisole (B84282). This is particularly evident in studies focusing on the inhibition of alkaline phosphatase (ALP), where levamisole exhibits potent and stereospecific inhibitory activity, while this compound is largely inactive.[1] However, emerging evidence suggests that this compound is not merely an inert stereoisomer but possesses its own distinct pharmacological activities, most notably as an inhibitor of norepinephrine (B1679862) reuptake, indicating potential for development as an antidepressant.[2]

This technical guide provides a comprehensive overview of the in vitro studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its known signaling pathways and experimental workflows. The information is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this compound.

Core Mechanisms of Action

Alkaline Phosphatase Inhibition (or Lack Thereof)

A significant body of in vitro research has established that this compound does not significantly inhibit most isoenzymes of alkaline phosphatase.[3] This stereospecificity is a cornerstone of its use as a negative control in experiments investigating the biological effects of levamisole, a potent uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[3] Studies have shown that even at high concentrations, this compound fails to produce the level of inhibition seen with levamisole. For instance, concentrations of this compound as high as 1 x 10⁻¹ M did not inhibit ALP activity in tibial homogenates by more than 10%.[1] This lack of activity allows researchers to attribute the observed effects in parallel experiments specifically to levamisole.

Norepinephrine Reuptake Inhibition

In contrast to its inactivity at alkaline phosphatase, this compound has been shown to inhibit the reuptake of norepinephrine in vitro.[2] This mechanism of action is consistent with the pharmacological profile of some tricyclic antidepressants. By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. While specific IC50 and Ki values are not consistently reported in the literature, its activity has been noted at micromolar concentrations.[2] This activity is believed to be the basis for the antidepressant-like effects of this compound observed in preclinical studies.[2]

Quantitative Data

The following tables summarize the available quantitative data from in vitro studies of this compound. It is important to note that much of the data for this compound is qualitative, emphasizing its lack of effect in comparison to levamisole, particularly in the context of alkaline phosphatase inhibition.

Table 1: In Vitro Inhibition of Alkaline Phosphatase (ALP)

| Compound | Target Enzyme/Isozyme | Test System | Inhibition | IC50/Ki | Reference |

| This compound | Tissue-Nonspecific ALP (TNAP) | Tibial homogenates | Negligible Inhibition (>10% at 1 x 10⁻¹ M) | Not Reported | [1] |

| This compound | Most ALP isoenzymes | Various | No significant inhibition | Not Reported | [3] |

| Levamisole | Tissue-Nonspecific ALP (TNAP) | Various | Potent, Uncompetitive Inhibitor | IC50: 5 µM - 202 µM; Ki: 45 µM | [3][4] |

Table 2: In Vitro Effects on Noradrenergic System

| Compound | Target | Test System | Effect | Concentration/Potency | Reference |

| This compound | Norepinephrine Transporter (NET) | Not specified | Inhibition of Norepinephrine Reuptake | Active at micromolar concentrations | [2] |

| This compound | Adrenergic Nerves (Dog Saphenous Vein) | Isolated tissue | Augmentation of norepinephrine-induced contraction | 2.5 x 10⁻⁶ to 4 x 10⁻⁵ M |

Experimental Protocols

In Vitro Alkaline Phosphatase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on tissue-nonspecific alkaline phosphatase (TNAP) activity.

Materials:

-

Purified tissue-nonspecific alkaline phosphatase (TNAP)

-

This compound hydrochloride

-

Levamisole hydrochloride (as a positive control)

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator at 37°C

Procedure:

-

Compound Preparation: Prepare stock solutions of this compound and Levamisole in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay buffer only.

-

Control (100% activity): TNAP enzyme solution in assay buffer.

-

Test wells: TNAP enzyme solution and the various dilutions of this compound or Levamisole.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the pNPP substrate solution to all wells to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Normalize the reaction rates of the test wells to the control well to determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For this compound, no significant inhibition is expected.

-

In Vitro Norepinephrine Reuptake Inhibition Assay (Radiolabeled Method)

This protocol outlines a method to assess the inhibitory effect of a compound on the norepinephrine transporter (NET) using radiolabeled norepinephrine.

Materials:

-

Cells expressing the human norepinephrine transporter (hNET), e.g., HEK293-hNET cells.

-

This compound hydrochloride

-

[³H]-Norepinephrine (radioligand)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Reference NET inhibitor (e.g., Desipramine) for determining non-specific uptake.

-

Cell culture plates (e.g., 24-well or 96-well)

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture the hNET-expressing cells to confluency in appropriate cell culture plates.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations. Also prepare solutions of the reference inhibitor and a vehicle control.

-

Assay Performance:

-

On the day of the assay, wash the cell monolayers with pre-warmed assay buffer.

-

Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate the uptake by adding [³H]-Norepinephrine to each well at a concentration close to its Km.

-

-

Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Detection:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

The Neuropharmacological Profile of Dexamisole: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamisole, the dextrorotatory enantiomer of tetramisole, has demonstrated a distinct pharmacological profile within the central nervous system (CNS) that aligns with that of tricyclic antidepressants.[1] This technical guide provides a comprehensive overview of the known CNS effects of this compound, with a focus on its core mechanism of action, available quantitative data, and detailed experimental methodologies. The primary mechanism underlying this compound's CNS effects is the inhibition of norepinephrine (B1679862) reuptake, leading to an enhancement of noradrenergic neurotransmission.[1] This guide synthesizes the current understanding of this compound's interaction with the noradrenergic system, supported by preclinical data, and provides visual representations of its proposed signaling pathways and relevant experimental workflows.

Core Mechanism of Action: Enhancement of Noradrenergic Neurotransmission

The principal neuropharmacological effect of this compound is the modulation of the noradrenergic system. It acts as a norepinephrine reuptake inhibitor, blocking the norepinephrine transporter (NET).[1] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic α- and β-adrenergic receptors.[1] This enhanced noradrenergic signaling is believed to be the foundation of its antidepressant-like effects observed in preclinical models.[1]

Signaling Pathway

The proposed signaling cascade initiated by this compound is centered on the modulation of noradrenergic synapses. By inhibiting NET, this compound effectively increases the availability of norepinephrine to bind to its postsynaptic receptors, which can trigger a cascade of intracellular events depending on the receptor subtype activated.

References

Initial Screening of Dexamisole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamisole, the dextrorotatory enantiomer of tetramisole, has been identified as a compound with bioactivity primarily centered on the central noradrenergic system. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, summarizing key findings from preclinical studies. Its principal mechanism of action is the inhibition of norepinephrine (B1679862) reuptake, which underlies its observed antidepressant-like effects. This document details the experimental protocols used to elucidate these properties, presents available quantitative data, and visualizes the associated signaling pathways and experimental workflows. While this compound has been shown to be active at micromolar concentrations in vitro, precise IC50 and Ki values for its interaction with the norepinephrine transporter remain to be robustly established and represent an area for future investigation.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound's primary pharmacological effect is the modulation of noradrenergic signaling within the central nervous system. It functions as a norepinephrine reuptake inhibitor by blocking the norepinephrine transporter (NET).[1] This action prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration and prolonged availability of norepinephrine in the synapse. The elevated levels of norepinephrine subsequently enhance the activation of postsynaptic α- and β-adrenergic receptors, a mechanism consistent with the pharmacological profile of some tricyclic antidepressants.[1][2]

Proposed Noradrenergic Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound's action at the noradrenergic synapse.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from preclinical studies on this compound.

| In Vivo Assay | Species | Dose (mg/kg) | Effect | Observation |

| Forced Swim Test | Rat | 25 | Antidepressant-like | Reduced duration of immobility.[2] |

| 50 | Antidepressant-like | Further reduced duration of immobility.[2] | ||

| Reserpine-Induced Hypothermia | Mouse | Not specified | Noradrenergic Activity | Antagonized the hypothermic effects of reserpine (B192253). |

| Hind Limb Flexor Reflex | Spinal Rat | Not specified | Noradrenergic Activity | Produced stimulation of the reflex, which was blocked by phenoxybenzamine. |

| In Vitro Assay | System | Concentration Range | Effect | Observation |

| Norepinephrine Reuptake | Dog Saphenous Vein Strips | 2.5 µM to 40 µM | Inhibition | Demonstrated inhibition of radiolabeled norepinephrine uptake. |

| Alkaline Phosphatase Inhibition | Not specified | Up to 100 mM | Negligible Inhibition | Largely considered biologically inactive against this target, in contrast to its enantiomer, levamisole. |

Detailed Experimental Protocols

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the reuptake of norepinephrine in isolated tissues.

-

Objective: To determine the potency of this compound in inhibiting the norepinephrine transporter (NET).

-

Materials:

-

Isolated dog saphenous vein strips

-

Krebs-Ringer bicarbonate solution (gassed with 95% O₂ and 5% CO₂)

-

³H-norepinephrine (radiolabeled)

-

This compound hydrochloride

-

Superfusion apparatus

-

Scintillation counter

-

-

Procedure:

-

Prepare strips of dog saphenous vein and mount them in a superfusion apparatus.

-

Perfuse the tissue with Krebs-Ringer bicarbonate solution at a constant flow rate.

-

Incubate the tissue with ³H-norepinephrine to allow for its uptake into adrenergic nerve terminals.

-

Following a washout period to remove excess radiolabel, collect superfusate fractions to establish a baseline of spontaneous ³H-norepinephrine efflux.

-

Introduce this compound hydrochloride at various concentrations (e.g., 2.5 µM to 40 µM) into the perfusion medium.

-

Electrically stimulate the nerves to induce the release of ³H-norepinephrine.

-

Collect superfusate fractions during and after the stimulation period.

-

Quantify the amount of ³H-norepinephrine and its metabolites in the collected fractions using a scintillation counter.

-

-

Data Analysis: Calculate the percentage inhibition of ³H-norepinephrine uptake by comparing the total tritium (B154650) overflow in the presence and absence of this compound.

In Vivo Forced Swim Test (Rat)

This is a standard behavioral assay used to screen for antidepressant-like activity.

-

Objective: To assess the antidepressant-like effect of this compound in rats.

-

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or paws.

-

Procedure:

-

Pre-test Session (Day 1): Individually place each rat in the water tank for a 15-minute period. This session serves to induce a state of behavioral despair.

-

After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

Test Session (Day 2): 24 hours after the pre-test, administer this compound or a vehicle control (e.g., saline) intraperitoneally.

-

Approximately 60 minutes after injection, place the rats back into the water tank for a 5-minute test session.

-

Record the entire 5-minute session for each animal.

-

-

Data Analysis: The primary measure is the duration of immobility, defined as the time the rat spends floating passively in the water, making only small movements necessary to keep its head above water. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

In Vivo Antagonism of Reserpine-Induced Hypothermia (Mouse)

This experiment assesses the central noradrenergic activity of a compound by its ability to counteract the hypothermic effects of reserpine.

-

Objective: To evaluate the central noradrenergic activity of this compound.

-

Procedure:

-

Administer reserpine to mice to deplete central monoamine stores, which leads to a drop in body temperature.

-

At a designated time after reserpine administration, administer this compound or a vehicle control.

-

Measure the rectal temperature of the mice at specific time points following this compound administration.

-

-

Data Analysis: The ability of this compound to prevent or reverse the reserpine-induced decrease in body temperature is quantified. A significant attenuation of hypothermia suggests that the compound enhances noradrenergic neurotransmission.

Conclusion and Future Directions

The initial screening of this compound's bioactivity indicates a clear profile as a central noradrenergic agent with antidepressant-like properties in preclinical models. Its mechanism of action is attributed to the inhibition of the norepinephrine transporter. While in vivo and in vitro studies have demonstrated these effects, a notable gap in the current understanding is the lack of precise quantitative data, such as IC50 or Ki values, for this compound's binding affinity and inhibitory potency at the norepinephrine transporter. Future research should prioritize the determination of these values to provide a more complete pharmacological profile. Such data would be invaluable for drug development professionals in assessing the compound's potential and for guiding further structure-activity relationship studies. Additionally, a more detailed elucidation of the downstream signaling cascades activated by the enhanced noradrenergic neurotransmission would provide a deeper understanding of this compound's molecular pharmacology.

References

Methodological & Application

Dexamisole: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the dextrorotatory enantiomer of tetramisole, has been identified as a compound with a pharmacological profile resembling that of tricyclic antidepressants.[1] Its primary mechanism of action is understood to be the inhibition of norepinephrine (B1679862) reuptake, leading to an increase in noradrenergic neurotransmission in the central nervous system.[2] This property makes this compound a subject of interest for in vivo research, particularly in animal models of depression and for studies investigating the role of the noradrenergic system in behavior. In contrast to its levo-enantiomer, levamisole, which exhibits potent anthelmintic and immunomodulatory effects, this compound is largely considered biologically inactive in those domains, making it a useful tool for dissecting the specific contributions of noradrenergic pathways.[3]

These application notes provide detailed protocols for in vivo animal studies to investigate the antidepressant-like and central noradrenergic activity of this compound. The included quantitative data, experimental methodologies, and pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation

The following tables summarize quantitative data from in vivo studies with this compound, providing a baseline for dose selection and expected outcomes in relevant animal models.

Table 1: Effect of this compound on Reserpine-Induced Hypothermia in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Mean Body Temperature (°C) ± SEM |

| Control (Reserpine only) | - | 23.5 ± 0.4 |

| This compound + Reserpine (B192253) | 25 | 28.2 ± 0.8 |

| This compound + Reserpine | 50 | 31.5 ± 0.6 |

| *p < 0.05 compared to control[4] |

Table 2: Effect of this compound in the Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Duration of Immobility (seconds) ± SE |

| Control (Saline) | - | 225 ± 15 |

| This compound | 25 | 150 ± 12 |

| This compound | 50 | 110 ± 10 |

| *p < 0.05 compared to control[4] |

Table 3: Effect of this compound on Hind Limb Flexor Reflex in Spinal Rats

| Treatment Group | Dose (mg/kg, i.p.) | Reflex Amplitude (% of baseline) ± SE |

| Control (Saline) | - | 100 ± 5 |

| This compound | 10 | 180 ± 12 |

| This compound | 20 | 250 ± 20 |

| *p < 0.05 compared to control[4] |

Signaling Pathway

This compound's primary mechanism of action involves the modulation of the noradrenergic synapse. By inhibiting the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic adrenergic receptors.

Caption: Proposed mechanism of this compound's action at a noradrenergic synapse.

Experimental Protocols

Antagonism of Reserpine-Induced Hypothermia in Mice

This model is a classic screening tool for antidepressant compounds that act on monoaminergic systems. Reserpine depletes monoamine stores, leading to a drop in body temperature, which can be reversed by drugs that enhance monoaminergic neurotransmission.[2]

Workflow:

Caption: Experimental workflow for the reserpine-induced hypothermia test.

Methodology:

-

Animals: Male albino mice are suitable for this study. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment.

-

Baseline Temperature: On the day of the experiment, measure the baseline rectal temperature of each mouse using a digital thermometer.

-

Reserpine Administration: Administer reserpine (e.g., 2.5 mg/kg, intraperitoneally) to induce hypothermia.

-

Hypothermia Development: House the mice individually and allow sufficient time (e.g., 18 hours) for the full development of hypothermia.

-

This compound Administration: Administer this compound at the desired doses (e.g., 25 and 50 mg/kg, i.p.) or the vehicle control to respective groups of mice.

-

Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, and 120 minutes) after this compound or vehicle administration.

-

Data Analysis: Compare the changes in body temperature between the this compound-treated groups and the vehicle-treated control group. A significant reversal of hypothermia in the this compound groups indicates central noradrenergic activity.

Forced Swim Test (Despair Test) in Rats

The forced swim test is a widely used behavioral model to screen for antidepressant-like activity.[1] The model is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation. Antidepressant treatments are known to reduce the duration of immobility.

Workflow:

Caption: Experimental workflow for the forced swim test in rats.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used. House them under standard laboratory conditions.

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Pre-test Session (Day 1): Individually place each rat in the cylinder for a 15-minute swim session. This serves as a habituation and stress induction period. After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

Drug Administration: Following the pre-test session, administer this compound (e.g., 25 and 50 mg/kg, i.p.) or the vehicle control. Multiple administrations (e.g., 24, 5, and 1 hour before the test session) can also be considered.

-

Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

-

Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time suggests an antidepressant-like effect.

Assessment of Effects on Amphetamine-Induced Hyperactivity

While specific in vivo data for this compound's effect on amphetamine-induced hyperactivity is not extensively detailed in available literature, a general protocol for assessing the interaction of a norepinephrine reuptake inhibitor with amphetamine is provided below. This protocol would require optimization for this compound. The rationale is that since both this compound and amphetamine increase synaptic norepinephrine levels, an interaction in locomotor activity is expected.

Workflow:

Caption: General workflow for assessing effects on amphetamine-induced hyperactivity.

Methodology:

-

Animals: Mice or rats can be used. House them under standard conditions.

-

Apparatus: Automated locomotor activity chambers equipped with infrared beams to track movement.

-

Habituation: On the test day, place the animals in the activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) until baseline activity stabilizes.

-

Pre-treatment: Administer this compound at the desired doses or vehicle control. The pre-treatment time will depend on the pharmacokinetic profile of this compound and should be determined in pilot studies.

-

Amphetamine Administration: At the appropriate time after this compound pre-treatment, administer a dose of d-amphetamine known to induce hyperactivity (e.g., 1-2 mg/kg, i.p.).

-

Locomotor Activity Recording: Immediately after amphetamine administration, place the animals back in the activity chambers and record locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Compare the effects of amphetamine in this compound-pre-treated animals to those in vehicle-pre-treated animals.

Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of this compound. The data and methodologies presented for the reserpine-induced hypothermia and forced swim test provide a solid foundation for assessing its antidepressant-like and noradrenergic effects. Further studies, such as the investigation of its interaction with amphetamine-induced hyperactivity, will help to further elucidate its pharmacological profile. As with any in vivo study, appropriate ethical considerations and institutional animal care and use committee (IACUC) approval are mandatory.

References

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure of Adolescent Rats to Oral Methylphenidate: Preferential Effects on Extracellular Norepinephrine and Absence of Sensitization and Cross-Sensitization to Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Dexamisole in Biological Matrices using a Chiral LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamisole is the dextrorotatory (+)-enantiomer of the synthetic anthelmintic drug tetramisole (B1196661). While levamisole (B84282), the levorotatory (-)-enantiomer, is the pharmacologically active component for anthelmintic applications, this compound has its own distinct pharmacological properties and is of significant interest in pharmacokinetic and toxicological studies, particularly as it is found as an adulterant in illicit substances alongside levamisole.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as serum and plasma, using a chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is crucial for determining the enantiomeric ratio of tetramisole, which can be important for forensic toxicology and in estimating the time of drug consumption.[1][3]

Experimental Protocols

Sample Preparation

A robust sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Solid Phase Extraction (SPE) is the recommended method for achieving a clean extract.

Materials:

-

Biological matrix (e.g., serum, plasma)

-

Internal Standard (ISTD): (RS)-Tetramisole-d5

-

SPE Cartridges (e.g., Bond Elut TIFY, 300 mg, 3 mL)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid (0.1 M)

-

Dichloromethane

-

Acetone

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Protocol: Solid Phase Extraction (SPE)

-

Sample Spiking: To 200 µL of serum or plasma, add 10 µL of the internal standard (ISTD) solution, (RS)-Tetramisole-d5.

-

Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of water, and then 2 mL of a water/methanol mixture (80/20, v/v).

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid. Centrifuge the cartridges for 10 minutes at 1000 x g. Further wash with 3 mL of a dichloromethane/acetone mixture (50/50, v/v).

-

Elution: Elute the this compound and internal standard from the cartridge.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 50 µL of methanol.[4] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Analytical Parameters

Instrumentation:

-

An LC-MS/MS system, such as an Agilent 1290 Infinity II coupled to a triple quadrupole mass spectrometer, is suitable for this analysis.[4]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Lux i-cellulose-5 (150 x 3.0 mm, 3 µm) or equivalent polysaccharide-based chiral stationary phase[4][5] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | Isocratic flow with a 1:1 mixture of Mobile Phase A and B[5] |

| Flow Rate | 0.4 - 0.6 mL/min[4][5] |

| Column Temperature | 50°C[5] |

| Injection Volume | 5 µL[4] |

| Total Run Time | Approximately 8-18.5 minutes, depending on the specific method optimization[4][5] |

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Nebulizer Pressure | 15 psi[4] |

| Sheath Gas Flow | 12 L/min[4] |

| Sheath Gas Temp. | 400°C[4] |

| Capillary Voltage | 2000 V[4] |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 205.1 | 178.0 | 25 |

| This compound | 205.1 | 91.0 | 45 |

| (RS)-Tetramisole-d5 | 210.1 | 183.1 | 25 |

| (RS)-Tetramisole-d5 | 210.1 | 96.1 | - |

Note: The transition 205.1 -> 178.0 is typically used for quantification, while 205.1 -> 91.0 serves as a qualifier ion.[4]

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound quantification based on reported validation data.

Table 1: Method Validation Parameters for this compound in Serum/Plasma

| Parameter | Reported Value |

| Linearity Range | 0.05 - 100 ng/mL[1] |

| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[1] |

| Accuracy | 97.78% to 102.44%[5] |

| Inter-day Precision (%RSD) | 3.16%[5] |

Table 2: Pharmacokinetic Parameters of this compound and Levamisole after a 10 mg Oral Dose of Racemic Tetramisole

| Parameter | This compound (R-enantiomer) | Levamisole (S-enantiomer) |

| Apparent Elimination Half-life (h) | 7.02 - 10.0[1] | 2.87 - 4.77[1] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound in biological samples.

Potential Metabolic Pathway of Tetramisole

Caption: Simplified metabolic pathway of tetramisole/levamisole.[6]

References

- 1. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and this compound in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]

- 4. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation of Dexamisole and Levamisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramisole (B1196661) is a synthetic anthelmintic agent that exists as a racemic mixture of two enantiomers: Levamisole (B84282) (the levorotatory (-)-enantiomer) and Dexamisole (the dextrorotatory (+)-enantiomer).[1] While Levamisole is the pharmacologically active component for anthelmintic applications, this compound exhibits its own distinct pharmacological properties.[1] The differential pharmacological and toxicological profiles of these enantiomers necessitate their effective separation for the development of enantiopure drug products, detailed pharmacological studies, and for forensic and clinical analysis.[2][3] For instance, Levamisole has been identified as a common adulterant in illicit street cocaine.[4][5]

This document provides detailed application notes and protocols for the chiral separation of this compound and Levamisole. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and a classical resolution method involving diastereomeric salt formation. These methods are crucial for determining the enantiomeric purity of tetramisole samples and for the preparative isolation of the individual enantiomers.[1]

Analytical Methods for Chiral Separation

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical separation of this compound and Levamisole. Polysaccharide-based CSPs, in particular, have demonstrated excellent enantioselectivity for this separation.[1][2]

Data Presentation: HPLC Methods

The following tables summarize the quantitative data from various HPLC methods developed for the chiral separation of this compound and Levamisole.

Table 1: HPLC Methods for Analytical Chiral Separation of Tetramisole Enantiomers

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Lux® i-Cellulose-5 | Lux® i-Amylose-3 |

| Column Dimensions | Not Specified | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / 10 mM Ammonium (B1175870) Acetate (B1210297) in Water (1:1) | Hexane / Isopropanol |

| Flow Rate | 0.6 mL/min | Not Specified |

| Column Temperature | 50°C | Not Specified |

| Detection | High-Resolution Mass Spectrometry (HRMS) | Not Specified |

| Retention Time (this compound) | 5.94 min | Not Specified |

| Retention Time (Levamisole) | 6.62 min | Not Specified |

| Resolution (R-value) | 1.50 | Not Specified |

| Run Time | 8.0 min | Not Specified |

| Reference | [6][7][8] | [1] |

Table 2: Method Validation Data for Chiral Separation using Lux i-Cellulose-5 Column

| Parameter | This compound | Levamisole |

| Inter-day Precision (%) | 3.16 | 2.85 |

| Accuracy (%) | 97.78 - 102.44 | 99.16 - 102.82 |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |

| Linearity Range | 0 - 50 ng/mL | 0 - 50 ng/mL |

| Reference | [6][7][8] | [6][7][8] |

Experimental Protocols

Protocol 1: Analytical Chiral HPLC-MS Method

This protocol details a validated method for the enantioselective quantification of this compound and Levamisole in plasma samples.[2][6][7][8]

1. Materials and Reagents:

-

This compound and Levamisole reference standards

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Equine plasma (or other relevant biological matrix)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Thermo Q-Exactive High-Resolution Mass Spectrometer (or equivalent)

-

Lux i-Cellulose-5 chiral column

3. Chromatographic Conditions:

-

Column: Lux i-Cellulose-5

-

Mobile Phase: A: 10 mM ammonium acetate in water; B: Acetonitrile

-

Isocratic Elution: 50% A and 50% B

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5-20 µL

-

Total Run Time: 8.0 minutes

4. Sample Preparation (Solid Phase Extraction): a. Condition a solid-phase extraction (SPE) cartridge. b. Load the plasma sample onto the cartridge. c. Wash the cartridge with water and then a weak organic solvent to remove interferences. d. Elute the analytes with a suitable organic solvent (e.g., methanol). e. Evaporate the eluent to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase.

5. Data Analysis: a. Construct calibration curves for both this compound and Levamisole using standards of known concentrations. b. Calculate the concentration of each enantiomer in the samples based on the peak areas and the calibration curves.

Protocol 2: Classical Resolution by Diastereomeric Salt Formation

This protocol outlines the steps for the preparative isolation of this compound from racemic tetramisole hydrochloride using O,O'-dibenzoyl-(2R,3R)-tartaric acid as the resolving agent.[1]

1. Materials:

-

Racemic Tetramisole Hydrochloride

-

O,O'-dibenzoyl-(2R,3R)-tartaric acid

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate

-

Ethanol (or other suitable solvent for crystallization)

2. Procedure:

Visualizations

Experimental Workflow for Chiral HPLC-MS Analysis

Caption: Workflow for the chiral separation and quantification of this compound and Levamisole using HPLC-MS.

Logical Workflow for Classical Resolution of Tetramisole

Caption: Workflow for the isolation of this compound via classical resolution with a chiral resolving agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and this compound in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography and circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Dexamisole Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the dextrorotatory enantiomer of tetramisole (B1196661), has garnered interest for its potential antidepressant properties.[1] Its pharmacological activity is primarily attributed to its role as a central noradrenergic agent.[1] These application notes provide a comprehensive overview of the protocols for administering this compound to rats for preclinical research, with a focus on evaluating its antidepressant-like effects and its impact on the noradrenergic system.

Data Presentation

In Vivo Administration of Related Compounds in Rats

| Compound | Dosage | Route of Administration | Vehicle | Application | Reference |

| Levamisole | 1 and 10 mg/kg | Intraperitoneal (i.p.) | Saline | Cocaine self-administration study | |

| Tetramisole | 0.5 and 1 mg/kg | Subcutaneous (s.c.) | Not specified | Neurobehavioral effects study in mice |

In Vitro Activity of this compound

| Preparation | Concentration Range | Effect | Reference |

| Dog Saphenous Vein Strips | 2.5 x 10⁻⁶ to 4 x 10⁻⁵ M | Augmented norepinephrine (B1679862) contractile response | [2] |

Experimental Protocols

Preparation of this compound Hydrochloride Solution

Objective: To prepare a sterile solution of this compound hydrochloride for in vivo administration.

Materials:

-

This compound hydrochloride powder

-

Sterile 0.9% saline solution (vehicle)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Aseptically weigh the required amount of this compound hydrochloride powder.

-

In a sterile vial, dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired final concentration.

-

Vortex the solution until the powder is completely dissolved.

-

For intravenous administration, filter the solution through a 0.22 µm sterile filter to ensure sterility.

-

Store the prepared solution appropriately, protected from light, and use within a timeframe validated by stability studies.

In Vivo Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in rats using the Forced Swim Test. A reduction in immobility time is indicative of an antidepressant-like effect.[3]

Materials:

-